![molecular formula C10H15N3OS B2392282 3-[(5-Methyl-1,3,4-thiadiazol-2-yl)oxy]-1-azabicyclo[2.2.2]octane CAS No. 2198986-54-6](/img/structure/B2392282.png)
3-[(5-Methyl-1,3,4-thiadiazol-2-yl)oxy]-1-azabicyclo[2.2.2]octane
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Overview
Description
Scientific Research Applications
Antimicrobial Agents
1,3,4-thiadiazole derivatives have been synthesized and evaluated as potent antimicrobial agents . They have shown a broad spectrum of activity against various pathogens, including E. coli, B. mycoides, and C. albicans . Some compounds have shown moderate antibacterial action against S. aureus, E. faecalis, E. coli, and K. pneumoniae .
Anti-inflammatory Agents
Some 1,3,4-thiadiazole derivatives have shown significant anti-inflammatory effects . In a study, three derivatives were found to inhibit paw edema by 76-77% at 3 hours, comparable to the effect of indomethacin .
Analgesic Agents
The 1,3,4-thiadiazole nucleus is present in a variety of analgesic agents . These compounds have shown promise in pain management, although specific studies on their analgesic properties are not directly mentioned in the search results.
Antiepileptic Agents
1,3,4-thiadiazole derivatives are also found in antiepileptic drugs . They may contribute to the therapeutic effects of these medications, but specific studies on their antiepileptic properties are not directly mentioned in the search results.
Antiviral Agents
The 1,3,4-thiadiazole nucleus is present in a variety of antiviral agents . These compounds may have potential in treating viral infections, although specific studies on their antiviral properties are not directly mentioned in the search results.
Antineoplastic Agents
1,3,4-thiadiazole derivatives have been evaluated for their cytotoxic effects on various cancer cell lines . In a study, the cytotoxic effects of certain compounds were determined on K562 CML and other leukemia cell lines (Jurkat and MT-2) and the HeLa human cervical carcinoma cell line .
Antitubercular Agents
The 1,3,4-thiadiazole nucleus is present in a variety of antitubercular agents . These compounds may have potential in treating tuberculosis, although specific studies on their antitubercular properties are not directly mentioned in the search results.
Pharmaceutical and Industrial Applications
Hydrazonoyl halides, which are used in the synthesis of 1,3,4-thiadiazole derivatives, have wide pharmaceutical and industrial applications . They are used in the synthesis of various nitrogen, oxygen, sulfur, and selenium containing compounds .
Future Directions
The future directions for the study of “3-[(5-Methyl-1,3,4-thiadiazol-2-yl)oxy]-1-azabicyclo[2.2.2]octane” and related compounds could involve further exploration of their biological activities. For example, 1,3,4-thiadiazole derivatives have been studied for their anticancer, anticonvulsant, antidiabetic, anti-inflammatory, antiviral, antihypertensive, and antimicrobial activities .
Mechanism of Action
Target of Action
The primary targets of 3-[(5-Methyl-1,3,4-thiadiazol-2-yl)oxy]-1-azabicyclo[221,3,4-thiadiazole derivatives have been known to disrupt processes related to dna replication . This allows them to inhibit the replication of both bacterial and cancer cells .
Mode of Action
It is known that 1,3,4-thiadiazole derivatives can interact with dna, disrupting its replication process . This disruption can lead to the inhibition of cell replication, which is a common mechanism of action for antimicrobial and anticancer agents .
Biochemical Pathways
Given the general activity of 1,3,4-thiadiazole derivatives, it can be inferred that the compound may interfere with the dna replication pathway . This interference can lead to downstream effects such as cell cycle arrest and apoptosis, particularly in rapidly dividing cells such as bacteria and cancer cells .
Result of Action
Given the compound’s potential to disrupt dna replication, it can be inferred that the result of its action may include the inhibition of cell replication and potential cell death . This could result in the reduction or elimination of bacterial or cancer cell populations .
properties
IUPAC Name |
2-(1-azabicyclo[2.2.2]octan-3-yloxy)-5-methyl-1,3,4-thiadiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3OS/c1-7-11-12-10(15-7)14-9-6-13-4-2-8(9)3-5-13/h8-9H,2-6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUHNKSAPVZERQF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)OC2CN3CCC2CC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(5-Methyl-1,3,4-thiadiazol-2-yl)oxy]-1-azabicyclo[2.2.2]octane |
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